(S)-2-(4-Bromo-3-methylphenyl)pyrrolidine
Description
(S)-2-(4-Bromo-3-methylphenyl)pyrrolidine is a chiral pyrrolidine derivative characterized by a brominated aromatic ring substituted at the para position with a bromine atom and at the meta position with a methyl group. The stereochemical "S" configuration at the pyrrolidine ring’s chiral center is critical for its biological activity and molecular interactions.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
(2S)-2-(4-bromo-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m0/s1 |
InChI Key |
JFLBFTBAXZNXHS-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H]2CCCN2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCN2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine typically involves the reaction of 4-bromo-3-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The resulting intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Bromo-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-(4-Bromo-3-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Structural Similarity and Key Differences
The following table summarizes structurally related compounds and their similarity scores (based on molecular descriptors and functional group analysis):
Functional Group and Stereochemical Analysis
- Bromine and Methyl Substitution : The para-bromo and meta-methyl groups in (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine confer distinct steric and electronic effects compared to analogs lacking the methyl group (e.g., 1189152-82-6). The methyl group enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins .
- Chirality : The "S" configuration distinguishes it from racemic mixtures or "R" enantiomers, which may exhibit divergent biological activities. For instance, enantiopure compounds like 1860947-01-8 (HCl salt) are often preferred in drug development for predictable pharmacokinetics .
Biological Activity
(S)-2-(4-Bromo-3-methylphenyl)pyrrolidine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antibacterial properties, enzyme inhibition, and molecular interactions.
Compound Overview
- Chemical Structure : (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine is characterized by a pyrrolidine ring substituted with a brominated aromatic group.
- Molecular Formula : C11H12BrN
- Molecular Weight : 238.12 g/mol
Synthesis
The synthesis of (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine typically involves the following steps:
- Starting Materials : The synthesis begins with 4-bromo-3-methylphenyl derivatives and pyrrolidine.
- Reaction Conditions : Common methods include the use of palladium-catalyzed reactions or other coupling methods to form the desired product.
- Yield : The yield can vary based on the specific reaction conditions employed but generally ranges from moderate to high efficiency.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of derivatives related to (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine against multidrug-resistant pathogens, particularly Salmonella Typhi.
- Minimum Inhibitory Concentration (MIC) :
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine | 6.25 | 12.5 |
Enzyme Inhibition
In addition to its antibacterial properties, (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine has been evaluated for its ability to inhibit alkaline phosphatase, an important enzyme in various biological processes.
- IC50 Value : The compound exhibited an IC50 value of 1.469 ± 0.02 µM, demonstrating strong inhibitory potential .
The biological activity of (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound likely binds to bacterial enzymes or receptors, disrupting their normal function.
- Competitive Inhibition : Studies suggest that it acts as a competitive inhibitor for alkaline phosphatase, which is crucial for various metabolic pathways .
Molecular Docking Studies
In silico studies have provided insights into the binding interactions between (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine and target proteins:
- Binding Affinity : Molecular docking results indicated favorable binding energies, suggesting that the compound fits well within the active sites of target proteins.
| Protein Target | ΔG (kcal/mol) |
|---|---|
| Alkaline Phosphatase | -7.5648 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
